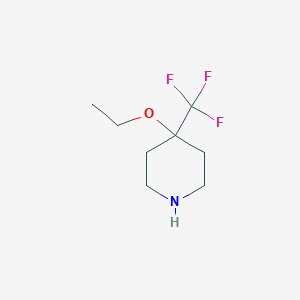

4-Ethoxy-4-(trifluoromethyl)piperidine

Description

Properties

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVBFKNAXVFALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .

Mode of Action

The mode of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Ethoxy-4-(trifluoromethyl)piperidine. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

The compound’s unique properties make it a valuable tool for studies in various fields.

Result of Action

The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction. This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds.

Action Environment

The action of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance. .

Biochemical Analysis

Biochemical Properties

4-Ethoxy-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been utilized in the synthesis of dopamine D3 receptor antagonists, indicating its potential role in modulating neurotransmitter pathways. The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and biomolecules are primarily mediated through its trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions, thereby affecting the binding affinity and specificity of the compound.

Cellular Effects

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group in 4-Ethoxy-4-(trifluoromethyl)piperidine can interfere with the biochemistry of respiration, potentially affecting cellular energy production. Additionally, its interaction with specific receptors and enzymes can lead to alterations in gene expression, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules. For instance, 4-Ethoxy-4-(trifluoromethyl)piperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine can change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that 4-Ethoxy-4-(trifluoromethyl)piperidine can have lasting impacts on cellular function, particularly in in vitro and in vivo models. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Ethoxy-4-(trifluoromethyl)piperidine can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced and potentially harmful.

Metabolic Pathways

4-Ethoxy-4-(trifluoromethyl)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key enzymes involved in its metabolism is cytochrome P450, which mediates the ring contraction of piperidine drugs. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments. The distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by its physicochemical properties, including its hydrophobicity and ability to form hydrogen bonds. These properties also affect its localization and accumulation within cells, impacting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 4-Ethoxy-4-(trifluoromethyl)piperidine is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing 4-Ethoxy-4-(trifluoromethyl)piperidine to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

4-Ethoxy-4-(trifluoromethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Ethoxy-4-(trifluoromethyl)piperidine features a piperidine ring substituted with an ethoxy group and a trifluoromethyl group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological interactions.

The biological activity of 4-Ethoxy-4-(trifluoromethyl)piperidine is primarily mediated through its interaction with various neurotransmitter receptors. It has been studied for its effects on:

- NMDA Receptors : Similar compounds have shown antagonistic effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. By modulating these receptors, the compound may have implications for treating neurological disorders such as depression and anxiety.

- Dopamine Receptors : The structural similarity to other piperidine derivatives suggests potential activity at dopamine receptors, which are key targets in the treatment of psychiatric disorders .

Pharmacological Studies

Research indicates that 4-Ethoxy-4-(trifluoromethyl)piperidine exhibits significant pharmacological properties. In vitro studies have demonstrated its ability to inhibit certain enzyme activities related to neurotransmitter metabolism, potentially leading to increased availability of neurotransmitters in synaptic clefts.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of 4-Ethoxy-4-(trifluoromethyl)piperidine in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific doses, suggesting a potential mechanism involving serotonergic pathways.

| Dose (mg/kg) | Behavior Score Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings revealed that treatment with 4-Ethoxy-4-(trifluoromethyl)piperidine significantly reduced markers of oxidative damage.

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Concentration | 25 |

| High Concentration | 60 |

Safety and Toxicology

While promising, the safety profile of 4-Ethoxy-4-(trifluoromethyl)piperidine requires careful evaluation. Preliminary toxicity studies indicate that high doses may lead to adverse effects, including neurotoxicity and organ damage. Ongoing research aims to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

*Calculated based on formula C₈H₁₄F₃NO.

Key Observations :

- Steric Effects : The 4-ethoxy and 4-trifluoromethyl groups on the target compound introduce significant steric hindrance compared to analogs like 4-(4-fluorophenyl)-4-hydroxy piperidine , which has a smaller –OH group .

- Basicity Modulation : The electron-withdrawing –CF₃ group reduces the basicity of the piperidine nitrogen, while the ethoxy group partially offsets this effect. In contrast, 4-methoxypyridine exhibits stronger electron donation due to the aromatic methoxy group, enhancing ring stability .

Physicochemical and Application Comparisons

Table 2: Physicochemical and Functional Properties

Key Observations :

- Solubility : The target compound’s moderate solubility contrasts with 4-methoxypyridine , which is highly water-soluble due to its smaller size and aromatic methoxy group .

- Pharmaceutical Relevance : Derivatives of 4-(4-trifluoromethoxy-phenyl)piperidine are explored for central nervous system (CNS) drugs, while the target compound’s analogs may serve as intermediates for bioactive molecules .

Preparation Methods

Specific Preparation Method for 4-Ethoxy-4-(trifluoromethyl)piperidine

Although direct literature on 4-Ethoxy-4-(trifluoromethyl)piperidine is scarce, closely related compounds such as 4-(trifluoromethoxy)phenoxyl piperidines provide a valuable synthetic framework. A patented method (CN105461617A) offers a detailed multi-step synthesis that can be adapted for the ethoxy analog:

Stepwise Synthetic Route

| Step | Reaction Description | Key Reagents/Conditions | Yield & Purity Data |

|---|---|---|---|

| 1 | Formation of N-benzyl (or substituted benzyl)-4-(trifluoromethoxy)phenoxyl pyridinium salt from 4-(trifluoromethoxy)phenoxyl pyridine and benzyl halide | Benzyl halide, pyridine derivative, solvent THF, temperature 0-15°C | High yield, purity not specified |

| 2 | Reduction of pyridinium salt to N-benzyl-1,2,3,6-tetrahydropyridine derivative | Sodium borohydride, acetic acid quench, temperature <40°C | Yield ~99%, purity ~96% |

| 3 | Hydrogenation with acid and hydrogen source to form piperidinium salt | Platinum dioxide catalyst, acetic acid, methanol, hydrogen gas, 10-30°C | Yield ~94.5%, purity ~98.5% |

| 4 | Base treatment to yield final piperidine | Sodium hydroxide aqueous solution, temperature <15°C | Yield ~99%, purity ~99.2% |

This method emphasizes high yields and product purity, with careful temperature control and crystallization steps to isolate intermediates and final products.

Adaptation for 4-Ethoxy-4-(trifluoromethyl)piperidine

- The ethoxy group can be introduced by substituting the phenoxyl moiety with an ethoxy group on the piperidine ring.

- Similar SN2 substitution or Mitsunobu reactions can be employed to attach the ethoxy substituent on the 4-position of the piperidine ring.

- Reduction and hydrogenation steps follow to saturate the pyridine ring and obtain the piperidine core.

Alternative Synthetic Routes from Literature

From Pyridines and Pyridinones

- Starting with 2-trifluoromethylpyridine or trifluoromethyl pyridinones, reduction with suitable hydride reagents (e.g., NaBH4, NaBH(OAc)3) can yield the corresponding trifluoromethyl piperidines.

- For example, imine intermediates derived from N-(diethoxymethyl)piperidin-2-one can be reduced to 2-trifluoromethylpiperidine with yields around 71%.

From δ-Lactams via Enamines or Imines

- δ-Lactams treated with trifluoromethyl bromide under Lewis acid catalysis can form trifluoromethylated enamines.

- Subsequent reduction leads to the target trifluoromethyl piperidines.

- Imine intermediates formed from lactams can undergo various transformations including phosphorylation, alkylation, and Ugi-type reactions to diversify the trifluoromethyl piperidine derivatives.

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

- The patented method involving pyridinium salt intermediates and catalytic hydrogenation provides a robust and efficient route with excellent yields and purity, minimizing impurities that are difficult to remove.

- Mitsunobu-based methods, while straightforward, suffer from byproduct issues and lower conversion rates, limiting their industrial applicability.

- Reduction of imine intermediates derived from lactams or pyridinones offers synthetic flexibility but may require additional purification steps and careful control of reaction conditions.

- The choice of method depends on the available starting materials, desired scale, and purity requirements.

Summary Table of Key Preparation Steps for 4-Ethoxy-4-(trifluoromethyl)piperidine (Adapted)

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|

| 1 | N-benzyl-4-(ethoxy)trifluoromethylpyridinium salt | 4-(ethoxy)-trifluoromethylpyridine + benzyl halide, THF, 0-15°C | High | Not specified | Formation of pyridinium salt |

| 2 | N-benzyl-1,2,3,6-tetrahydro derivative | NaBH4 reduction, acetic acid quench, <40°C | ~99 | ~96 | Controlled reduction |

| 3 | Piperidinium salt | PtO2 catalyst, acetic acid, H2 gas, 10-30°C | ~95 | ~98 | Catalytic hydrogenation |

| 4 | 4-Ethoxy-4-(trifluoromethyl)piperidine | NaOH aqueous, <15°C | ~99 | ~99 | Final base treatment and isolation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-4-(trifluoromethyl)piperidine, considering steric and electronic effects of the trifluoromethyl group?

- Methodology :

- Step 1 : Start with a piperidine backbone. Introduce the trifluoromethyl group via nucleophilic substitution using trifluoromethylating agents (e.g., Togni’s reagent) under inert conditions to avoid hydrolysis .

- Step 2 : Ethoxy group installation can be achieved through alkylation with ethyl bromide or Mitsunobu reaction with ethanol, ensuring pH control to minimize side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98% by area normalization) .

- Key Challenge : The electron-withdrawing trifluoromethyl group may hinder nucleophilic substitution; use catalytic DMAP to enhance reactivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Ethoxy-4-(trifluoromethyl)piperidine?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming trifluoromethyl group integration (δ ~ -60 to -70 ppm). NMR resolves ethoxy protons (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] (theoretical for CHFNO: 198.107 g/mol).

- Elemental Analysis : Match experimental vs. theoretical C/F/N ratios (e.g., C: 48.7%, F: 28.8%, N: 7.1%) to validate purity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-Ethoxy-4-(trifluoromethyl)piperidine in nucleophilic substitution reactions?

- Methodology :

- Step 1 : Use density functional theory (DFT) to model transition states and calculate activation energies for reactions at the 4-position. Software like Gaussian or ORCA can optimize geometries .

- Step 2 : Compare Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group reduces electron density at the adjacent carbon, favoring SN2 mechanisms .

- Step 3 : Validate predictions experimentally. For example, reaction with NaN in DMF at 80°C yields 4-azido derivatives, confirming computational insights .

Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme vs. cell-based assays)?

- Methodology :

- Step 1 : Apply the PICO framework to standardize variables:

- Population : Target enzyme (e.g., 5-HT receptor) vs. whole-cell systems.

- Intervention : Compound concentration, solvent (DMSO vs. aqueous buffer).

- Comparison : Positive/negative controls (e.g., known agonists).

- Outcome : IC or EC values .

- Step 2 : Use meta-analysis to identify outliers. For instance, discrepancies in IC may arise from membrane permeability issues in cell assays, resolved via logP optimization .

Q. What strategies mitigate decomposition of 4-Ethoxy-4-(trifluoromethyl)piperidine under acidic or oxidative conditions?

- Methodology :

- Step 1 : Conduct stability studies in simulated gastric fluid (pH 2.0) and HO-containing buffers. Monitor degradation via LC-MS.

- Step 2 : Introduce stabilizing groups (e.g., tert-butyl carbamate protection) or formulate as a prodrug (e.g., ester derivatives) to enhance stability .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.